(1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine
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Overview
Description
(1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine is an organic compound with the molecular formula C13H21NS It features a cyclohexyl group attached to a methanamine moiety, which is further substituted with a thiophen-3-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Alkylation: The thiophene derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclohexylation: The resulting product is further reacted with cyclohexylamine under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiophene derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound is being investigated for its potential therapeutic applications. Thiophene-based drugs have been developed for various medical conditions, and (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine may serve as a lead compound for new drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(1-(2-(Thiophen-3-yl)ethyl)cycloheptyl)methanamine: This compound features a cycloheptyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
Thiophene Derivatives: Various thiophene derivatives, such as 2,5-dimethylthiophene and 3-thiophenemethanol, share structural similarities and exhibit diverse applications in chemistry and biology.
Uniqueness: (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyclohexyl group with a thiophene moiety makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H21NS |
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Molecular Weight |
223.38 g/mol |
IUPAC Name |
[1-(2-thiophen-3-ylethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H21NS/c14-11-13(6-2-1-3-7-13)8-4-12-5-9-15-10-12/h5,9-10H,1-4,6-8,11,14H2 |
InChI Key |
ONYPKTDTPYIYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC2=CSC=C2)CN |
Origin of Product |
United States |
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